Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
Description
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate is a fluorinated and iodinated acrylate derivative with the molecular formula C₁₄H₁₃F₂INO₃ and a molecular weight of 409.17 g/mol . Its structure features a benzoyl moiety substituted with two fluorine atoms at positions 2 and 4, an iodine atom at position 5, and a dimethylamino acrylate ester group. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for fluoroquinolone antibiotics, due to its reactivity in C–C bond formation and heterocyclic synthesis .
Properties
IUPAC Name |
ethyl (E)-2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTNXCCOMRJHFX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-difluoro-5-iodobenzoyl chloride with ethyl 3-(dimethylamino)acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in the formation of difluorobenzoyl derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoyl oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms play a crucial role in these interactions, often enhancing binding affinity and specificity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of acrylate derivatives with substituted benzoyl groups. Below is a detailed comparison with analogous compounds, focusing on structural variations, synthesis methods, and applications.
Structural and Physicochemical Properties
Key Observations :
- Electronic Properties: Chlorine and cyano groups in analogs enhance electrophilicity, whereas nitro groups (as in ) facilitate reactions in heterocyclic synthesis.
- Steric Considerations : The bulky iodine atom in the target compound may reduce reaction rates in sterically hindered environments compared to smaller substituents like chlorine.
Target Compound:
Related analogs suggest possible routes involving:
Acylation: Activation of 2,4-difluoro-5-iodobenzoic acid to its acyl chloride, followed by reaction with ethyl 3-(dimethylamino)acrylate.
Continuous-Flow Systems : As demonstrated for similar compounds (e.g., ), this method improves efficiency and safety by minimizing exposure to toxic reagents like thionyl chloride.
Biological Activity
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate, with the CAS number 697762-39-3, is a synthetic organic compound notable for its unique structure, which includes fluorine and iodine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C14H14F2INO3
- Molecular Weight : 409.17 g/mol
- Density : 1.606 g/cm³ at 20 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine enhances its binding affinity and specificity, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions, influencing its pharmacological properties .
Antidiabetic Potential
Recent studies have explored the compound's inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can help manage postprandial hyperglycemia, making it a candidate for diabetes treatment. In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, with IC50 values comparable to established inhibitors like acarbose .
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its derivatives can be influenced by the substituents on the aromatic rings. For instance:
- Compounds with larger or electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory activity.
- A study indicated that certain derivatives had IC50 values as low as 70.6 µM, significantly outperforming standard treatments .
Case Studies
-
Inhibition of α-Glucosidase : A series of synthesized compounds based on this structure were tested for their inhibitory effects on α-glucosidase. The most potent compounds showed IC50 values significantly lower than that of acarbose, indicating a promising therapeutic potential for managing blood glucose levels in diabetic patients .
Compound IC50 (µM) Comparison to Acarbose 8a 70.6 More potent 8h 90.0 More potent Acarbose 750.0 Standard control - Toxicology and Absorption Studies : Predictive models assessed the human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability of various derivatives. Results indicated that while some compounds showed high HIA, others had poor BBB permeability—critical factors for their development as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
